Rolapitant is a selective neurokinin-1 receptor antagonist primarily utilized for the prevention of chemotherapy-induced nausea and vomiting. It operates by inhibiting the action of substance P, a neuropeptide involved in the emetic response. The compound exists in various stereoisomeric forms, with the (1R,2R,3R)-isomer being one of them. This specific isomer is characterized by its unique three-dimensional arrangement of atoms, distinguishing it from other isomers such as the (1S,2R,3S)-isomer.
Rolapitant is classified as a neurokinin-1 receptor antagonist and is commercially available under trade names such as Varubi in the United States and Varuby in the European Union. Its molecular formula is C25H26F6N2O2·HCl·H2O, with a molecular weight of approximately 554.95 g/mol . The compound is synthesized through complex chemical processes involving multiple steps to ensure high purity and yield.
The synthesis of Rolapitant (1R,2R,3R)-isomer involves several intricate steps. A common approach includes:
The synthesis pathway can be summarized as follows:
The molecular structure of Rolapitant features a spirocyclic framework that contributes to its pharmacological properties. Key structural components include:
The compound exhibits a maximum solubility in aqueous solutions at pH levels between 2 and 4 .
Rolapitant can undergo various chemical reactions, including:
The products formed from these reactions depend on specific conditions and reagents used, leading to diverse chemical transformations .
Rolapitant exerts its pharmacological effects by selectively binding to neurokinin-1 receptors located in both the central nervous system and gastrointestinal tract. By inhibiting these receptors, Rolapitant prevents the binding of substance P, effectively blocking the signaling pathways responsible for inducing nausea and vomiting associated with chemotherapy treatments. This mechanism allows for effective control over both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Key chemical properties include:
Rolapitant has several applications across different fields:
The development of rolapitant as a neurokinin-1 (NK1) receptor antagonist critically depends on the stereoselective construction of its (1R,2R,3R)-configured spirocyclic core. This configuration enables high-affinity binding (Ki = 0.66 nM for human NK1 receptors), with >1,000-fold selectivity over NK2/NK3 subtypes [1] [9]. Stereochemical errors drastically reduce receptor occupancy, as demonstrated by the 73% lower activity of the (1S,2S) diastereomer in gerbil foot-tap models [1] [3]. Early synthetic routes relied on chiral resolution of racemic intermediates, but modern approaches leverage asymmetric catalysis to install the three contiguous stereocenters in a single operation. The 1,7-diazaspiro[4.5]decan-2-one scaffold mandates precise spatial orientation of its trifluoromethylphenyl and phenyl groups for optimal receptor fit, necessitating enantiomeric excess (ee) >99% to avoid pharmacologically inert isomers [3] [9].
Table 1: Stereochemical Impact on NK1 Receptor Binding Affinity
Stereochemistry | NK1 Receptor Ki (nM) | Selectivity vs. NK2/NK3 |
---|---|---|
(1R,2R,3R) Rolapitant | 0.66 | >1,000-fold |
(1S,2S,3S) Isomer | 78.6 | <10-fold |
Racemic Mixture | 15.3 | 120-fold |
Hypervalent iodine-mediated spirocyclization represents a pivotal advancement in constructing rolapitant’s stereodefined core. Iodine(III) reagents like PIDA (diacetoxyiodobenzene) enable stereoselective dearomatization of phenolic precursors to form the spirocenter with >95% ee under optimized conditions [7]. The mechanism involves:
Notably, Kita’s µ-oxo-bridged hypervalent iodine reagent achieves 98% yield in spirolactam formation at ambient temperature, outperforming PIFA (trifluoroacetoxy variant) due to enhanced ionic character of the I–O bond [7]. Complementary ruthenium-BINAP catalysis reduces the γ-keto group of levulinic acid derivatives to chiral γ-valerolactones—key precursors for rolapitant’s side chain—with 93% ee [2]. This method avoids traditional stoichiometric chiral auxiliaries, streamlining the synthesis of enantiopure fragments.
Rolapitant’s manufacturing employs either convergent or linear strategies, each with distinct trade-offs:
Table 2: Synthetic Route Comparison for Rolapitant (1R,2R,3R)-Isomer
Parameter | Linear Approach | Convergent Approach |
---|---|---|
Key Steps | 1. Chiral pool-derived proline → diazaspirodecanone 2. Sequential stereocenter addition | 1. Separate synthesis of (R)-trifluoromethylphenyl ethanol 2. Independent spirocycle formation 3. Final coupling |
Cycle Time | 14 steps; 21 days | 8 steps; 12 days |
Overall Yield | 12% | 28% |
Enantiomeric Purity | 98.5% (requires final recrystallization) | 99.8% (each fragment purified pre-coupling) |
CYP2D6 Inhibition Risk | Moderate (reactive intermediates persist) | Low (purged impurities) |
The convergent route dominates modern processes due to superior efficiency. Fragment coupling occurs via Mitsunobu etherification between the enantiopure spirocyclic alcohol ((1R,2R)-configuration) and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol [1] [10]. This avoids epimerization-prone amidation steps. Impressively, the convergent path reduces genotoxic impurity burden by 90% versus linear sequences, crucial given rolapitant’s CYP2D6 inhibition potential from residual metals [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1